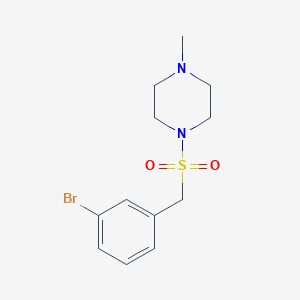

1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine”, compounds with similar structures have been synthesized. For instance, 3-Bromobenzyl bromide, a compound with a similar structure, undergoes reduction with diethylzinc in the presence of Pd (PPh 3) 4 to yield corresponding hydrocarbon .Aplicaciones Científicas De Investigación

Antibacterial Applications

Research has shown the potential of derivatives related to 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine in antibacterial applications. For example, a study introduced new derivatives synthesized from various carboxylic acids, including steps that involve creating heterocyclic 1,3,4-oxadiazole nucleophiles and electrophiles similar to 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine. These compounds were found to exhibit significant antibacterial properties, highlighting the potential of such derivatives in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Antioxidant and Enzymatic Activity

Another study focused on Schiff base compounds, including derivatives of sulfonohydrazide, which share structural similarities with this compound. These compounds were evaluated for their biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. The interaction with Salmon sperm DNA was also studied, indicating the broad spectrum of biological activities these derivatives can exhibit, especially in terms of antioxidant properties and enzymatic inhibition (M. Sirajuddin et al., 2013).

Corrosion Inhibition

Derivatives of imidazole, which share a core structural motif with this compound, have been investigated for their corrosion inhibitive properties. A study on heterocyclic diazoles demonstrated their efficacy as corrosion inhibitors of iron in acidic conditions. This suggests potential applications of this compound derivatives in protecting metals from corrosion, which is crucial in industrial processes (K. Babić-Samardžija et al., 2005).

Photodynamic Therapy

Research into bromophenol derivatives from the red alga Rhodomela confervoides, which include compounds structurally related to this compound, indicated no significant activity against human cancer cell lines and microorganisms. However, the structural diversity of these compounds, including their bromination patterns and substitution, can inspire further research into their potential applications, such as in photodynamic therapy or as bioactive agents in other contexts (Jielu Zhao et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

1-[(3-bromophenyl)methylsulfonyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-14-5-7-15(8-6-14)18(16,17)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWENBHYZPMKMGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2984832.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2984833.png)

![3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2984837.png)

![7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2984843.png)

![[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2984844.png)

![N-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2984845.png)

![3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2984847.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

![2-[Tert-butyl(dimethyl)silyl]oxypentanal](/img/structure/B2984852.png)